
N-(Tetrahydro-2-furanylmethyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
“N-(Tetrahydro-2-furanylmethyl)-2-pyrrolidinecarboxamide hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom . The compound also contains an amide functional group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrahydrofuran rings, along with the amide functional group. The three-dimensional structure could be influenced by factors such as the conformation of these rings and the presence of any chiral centers .Scientific Research Applications
Chemical Modifications and Applications
Chemical Transformations : N-(Tetrahydro-2-furanylmethyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical transformations. For instance, Shiotani and Taniguchi (1996) discuss the cyanation, chlorination, and nitration of furo[3,2-b]pyridine N-oxide, leading to derivatives with varied functional groups (Shiotani & Taniguchi, 1996).
Antiallergic and Antipsychotic Potential : Compounds similar to this compound have been synthesized and evaluated for potential antiallergic and antipsychotic effects. For example, Hankovszky et al. (1986) synthesized N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, showing significant activity against aconitine-induced arrhythmia (Hankovszky et al., 1986).
Cognition Enhancement in Schizophrenia : Related compounds have been investigated for enhancing cognitive performance, particularly in schizophrenia. Wishka et al. (2006) discovered a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, which demonstrated efficacy in cognitive performance models (Wishka et al., 2006).
Chemical Structure and Synthesis
Structural Characterization : The structural characterization and synthesis of derivatives provide insights into the chemical nature and potential applications of this compound. Pućkowska et al. (2022) aimed to obtain symmetrical pyridine-2-6- and furan-2,5-dicarboxamides, indicating their chemical properties and potential biological activities (Pućkowska et al., 2022).
Synthesis of Heterocyclic Carboxamides : The synthesis of heterocyclic carboxamides, related to this compound, has been a topic of research. Norman et al. (1996) synthesized heterocyclic analogues with potential antipsychotic agents, indicating their chemical diversity and potential pharmacological applications (Norman et al., 1996).
Pharmacological Implications
Antiallergic Properties : Research indicates that derivatives of this compound may possess antiallergic properties. Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, showing potent antiallergic activity (Honma et al., 1983).
Radiolabeling for Drug Studies : The radiolabeling of similar compounds is essential for drug studies, providing insights into drug distribution and metabolism. Ozdowska (1978) discussed a method for carbon-14C introduction into 4-methyl-2-pyridyl-2-furamide hydrochloride, a drug similar in structure, emphasizing its application in pharmacological research (Ozdowska, 1978).
Selective Receptor Antagonism : Forster et al. (1995) studied WAY-100635, a compound structurally related to this compound, and its role as a selective silent 5-HT1A receptor antagonist, highlighting its potential in treating various psychological disorders (Forster et al., 1995).
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8;/h8-9,11H,1-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIHQFMCPQAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



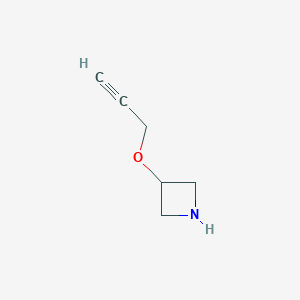
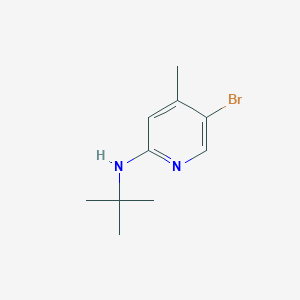
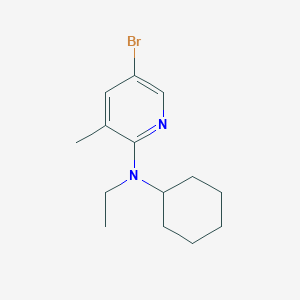
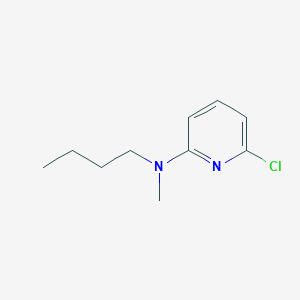

![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)
![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)

![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1424000.png)
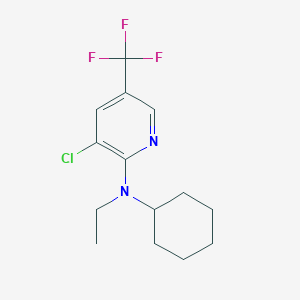
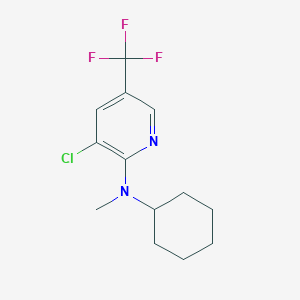
![4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1424006.png)